BDP TR methyltetrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

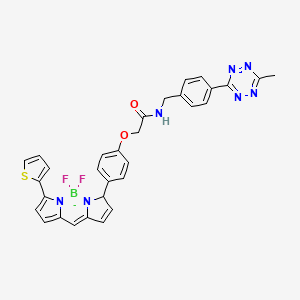

C31H25BF2N7O2S- |

|---|---|

分子量 |

608.5 g/mol |

IUPAC名 |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide |

InChI |

InChI=1S/C31H25BF2N7O2S/c1-20-36-38-31(39-37-20)23-6-4-21(5-7-23)18-35-30(42)19-43-26-12-8-22(9-13-26)27-14-10-24-17-25-11-15-28(29-3-2-16-44-29)41(25)32(33,34)40(24)27/h2-17,27H,18-19H2,1H3,(H,35,42)/q-1 |

InChIキー |

MZDFKWBMDRSAJA-UHFFFAOYSA-N |

正規SMILES |

[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCC6=CC=C(C=C6)C7=NN=C(N=N7)C)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Excitation and Emission Spectra of BDP TR Methyltetrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of BDP TR methyltetrazine, a fluorescent probe widely utilized in bio-conjugation applications. This document outlines its key spectral characteristics, provides detailed experimental protocols for their determination, and illustrates a common experimental workflow.

Core Photophysical Properties

This compound is a derivative of the BODIPY (boron-dipyrromethene) class of fluorophores, known for their sharp absorption and emission peaks, high fluorescence quantum yields, and relative insensitivity to environmental polarity and pH. The "TR" designation indicates that its spectral properties are similar to the Texas Red fluorophore. The methyltetrazine moiety enables highly specific and efficient bio-conjugation to molecules containing a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a form of "click chemistry."

Quantitative Data Summary

The following table summarizes the key quantitative photophysical parameters of this compound, compiled from various sources. These values are typically determined in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or dichloromethane (B109758) (DCM).

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 589 nm | [1][2] |

| Emission Maximum (λem) | 616 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 60,000 M-1cm-1 | [1][2] |

| Fluorescence Quantum Yield (Φf) | 0.9 | [1][2] |

| Fluorescence Lifetime (τ) | ~5 ns or longer (for BODIPY TR) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key photophysical properties of this compound.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for acquiring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF, or DCM)

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer with excitation and emission monochromators

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mM in DMSO).

-

From the stock solution, prepare a dilute working solution. The absorbance of this solution at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects. This can be verified using a UV-Vis spectrophotometer.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the dye (approximately 589 nm).

-

Set the emission monochromator to scan a wavelength range that encompasses the expected emission, for instance, from 600 nm to 700 nm.

-

Acquire the emission spectrum. The peak of this spectrum corresponds to the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength of the spectrofluorometer to the determined emission maximum (approximately 616 nm).

-

Set the excitation monochromator to scan a wavelength range that includes the expected absorption, for example, from 500 nm to 600 nm.

-

Acquire the excitation spectrum. The peak of this spectrum should correspond to the absorption maximum and confirms the optimal excitation wavelength (λex).

-

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard with a known quantum yield in the same spectral region. For BDP TR, a suitable standard would be a dye like Rhodamine 101 or Cresyl Violet.

Materials:

-

This compound solution (as prepared above)

-

Quantum yield standard solution (e.g., Rhodamine 101 in ethanol, Φf = 1.0) with a similar absorbance (~0.05) at the excitation wavelength.

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Absorbance Measurement:

-

Measure the absorbance of both the this compound solution and the standard solution at the same excitation wavelength. It is crucial that the absorbance values are low and accurately measured.

-

-

Fluorescence Measurement:

-

Acquire the corrected fluorescence emission spectrum for both the this compound solution and the standard solution using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission curves for both the sample (Asample) and the standard (Astandard).

-

-

Calculation:

-

The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φstandard * (Asample / Astandard) * (Absstandard / Abssample) * (nsample2 / nstandard2)

Where:

-

Φ is the fluorescence quantum yield.

-

A is the integrated fluorescence intensity.

-

Abs is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent. (If the same solvent is used for both sample and standard, this term cancels out).

-

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

-

This compound solution

-

TCSPC instrument with a pulsed laser source capable of exciting at or near the absorption maximum of the dye (e.g., a supercontinuum laser with a filter or a pulsed diode laser).

-

A fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).

Procedure:

-

Instrument Setup:

-

The instrument is configured to excite the sample with short light pulses and to time the arrival of the first emitted photon at the detector relative to the excitation pulse.

-

-

Data Acquisition:

-

A histogram of the arrival times of the photons is built up over many excitation-emission cycles. This histogram represents the fluorescence decay curve.

-

-

Data Analysis:

-

The decay curve is fitted to an exponential or multi-exponential function to determine the fluorescence lifetime(s). For a single exponential decay, the lifetime (τ) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value.

-

Experimental Workflow: Bio-conjugation via TCO-Tetrazine Ligation

The methyltetrazine group on this compound reacts specifically and rapidly with a trans-cyclooctene (TCO) moiety. This reaction is a cornerstone of bio-orthogonal chemistry, allowing for the specific labeling of biomolecules in complex environments.

References

Navigating the Solubility of BDP TR Methyltetrazine: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of labeling reagents is paramount for successful experimentation. This in-depth technical guide addresses the solubility of BDP TR methyltetrazine, a fluorescent probe crucial for bioorthogonal chemistry, in both dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. This document provides a comprehensive overview of its solubility, protocols for its preparation, and a visual representation of its reactive properties.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in aqueous buffers is not extensively published in publicly available datasheets. However, its solubility in organic solvents is well-documented. The following table summarizes the available information.

| Solvent/Buffer System | Solubility | Remarks |

| Dimethyl Sulfoxide (DMSO) | Good[1][2] | Recommended as a solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Good[1][2] | An alternative to DMSO for stock solution preparation. |

| Dichloromethane (DCM) | Soluble[1][2][3] | A non-polar organic solvent in which solubility has been noted. |

| Aqueous Buffers (e.g., PBS) | Limited | Requires a co-solvent like DMSO for initial dissolution before dilution in aqueous media.[4] |

Experimental Protocols

While specific protocols for determining the solubility limits of this compound are not detailed in the provided literature, a general procedure for preparing solutions for bioconjugation experiments can be established.

Protocol for Preparation of a this compound Stock Solution

-

Reagent Handling: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: Choose a high-quality, anhydrous grade of DMSO or DMF as the solvent.

-

Dissolution: Add the appropriate volume of the selected solvent to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Vortexing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

-

Storage: Store the stock solution at -20°C, protected from light. When not in use, it is advisable to keep the solution frozen.[1][3][5]

Protocol for Preparation of a Working Solution in Aqueous Buffer

-

Buffer Selection: Utilize a non-amine-containing buffer with a pH in the range of 7-9, such as Phosphate-Buffered Saline (PBS), for the final reaction mixture.[4] Buffers containing primary amines like Tris should be avoided as they can react with some labeling reagents.

-

Dilution: Based on the required final concentration for your experiment, calculate the volume of the this compound stock solution needed.

-

Addition to Buffer: While gently vortexing the aqueous buffer, add the calculated volume of the DMSO or DMF stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation of the compound.

-

Final Concentration: Ensure the final concentration of the organic solvent (DMSO or DMF) in the aqueous buffer is kept to a minimum to avoid any potential adverse effects on the biological system under investigation.

Visualization of the Bioorthogonal Reaction

This compound is a key component in bioorthogonal chemistry, specifically in the inverse-electron-demand Diels-Alder cycloaddition reaction with trans-cyclooctene (B1233481) (TCO). This highly specific and rapid reaction allows for the labeling of biomolecules in complex biological environments.[3][6][7]

This diagram illustrates the workflow of the bioorthogonal ligation reaction between this compound and a TCO-tagged biomolecule, resulting in a stable, fluorescently labeled product. This reaction is highly efficient and proceeds under mild, biocompatible conditions.

References

- 1. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 6. de.lumiprobe.com [de.lumiprobe.com]

- 7. Tetrazine | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of BDP TR Methyltetrazine in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, mechanism of action, and practical application of BDP TR methyltetrazine in the field of bioorthogonal click chemistry. This compound is a powerful molecular probe that combines a highly fluorescent borondipyrromethene (BDP) dye with a reactive methyltetrazine moiety, enabling the efficient and specific labeling of biomolecules in complex biological systems.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The functionality of this compound is centered on the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry.[1] This reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the methyltetrazine) and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[2][3]

The key characteristics of the IEDDA reaction that make it ideal for biological applications are:

-

Bioorthogonality: The reaction proceeds with high specificity and is inert to the vast array of functional groups present in biological systems, ensuring that labeling is confined to the intended target.[1][4]

-

Catalyst-Free: Unlike other click chemistry reactions, the IEDDA ligation does not require a cytotoxic copper catalyst, making it suitable for live-cell and in-vivo studies.[5]

-

Rapid Kinetics: The reaction between tetrazines and strained alkenes is exceptionally fast, with second-order rate constants orders of magnitude higher than many other bioorthogonal reactions.[6][7] This allows for efficient labeling even at low concentrations of reactants.[4]

The "inverse" nature of this Diels-Alder reaction refers to the electronic arrangement where the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] The methyl group on the tetrazine ring enhances the stability of the compound in aqueous buffers compared to unsubstituted tetrazines, without significantly compromising the reaction rate.[6][8]

Mechanism of Action

The reaction between this compound and a TCO-functionalized molecule proceeds through a concerted [4+2] cycloaddition. This initial step forms a highly unstable bicyclic intermediate. This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂).[4] The final product is a stable, fluorescently labeled dihydropyridazine (B8628806) conjugate.

Data Presentation

Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S[8] |

| Molecular Weight | 607.5 g/mol [8] |

| Excitation Maximum (λex) | 589 nm[8][9] |

| Emission Maximum (λem) | 616 nm[8][9] |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹[9] |

| Fluorescence Quantum Yield (Φ) | 0.9[8][9] |

| Solubility | Good in DMF, DMSO, DCM[8] |

Comparative Kinetics of Bioorthogonal Reactions

The second-order rate constant (k₂) is a critical parameter for comparing the speed of different bioorthogonal reactions. The IEDDA reaction between tetrazines and TCO is among the fastest bioorthogonal reactions currently known.[7]

| Reaction | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |

| IEDDA | Tetrazine | trans-Cyclooctene (TCO) | 210 - 30,000 [10] |

| IEDDA | Tetrazine | Bicyclononyne (BCN) | ~3.6[11] |

| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.6 - 1.0[2] |

| SPAAC | Dibenzoannulated Cyclooctyne (DIBO) | Benzyl Azide | ~0.3 - 0.7[2] |

| CuAAC | Terminal Alkyne | Azide (with Cu(I) catalyst) | 10 - 100 |

| Staudinger Ligation | Azide | Phosphine | ~0.002 |

Note: Reaction rates can vary depending on the specific derivatives of the reactants, solvent, and temperature.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in common bioorthogonal labeling applications. Optimization may be required for specific experimental systems.

Protocol 1: Labeling of a TCO-Modified Antibody

This protocol describes the labeling of an antibody that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. This solution should be prepared fresh.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the TCO-modified antibody with a 3- to 5-fold molar excess of the this compound stock solution.

-

Gently mix by pipetting.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound from the labeled antibody using a desalting column equilibrated with PBS, according to the manufacturer's instructions.

-

The labeled antibody will elute in the void volume.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration).

-

Protocol 2: Live-Cell Imaging of a Tetrazine-Tagged Intracellular Protein

This protocol outlines the steps for fluorescently labeling a protein of interest that has been tagged with a tetrazine moiety within living cells. The protein is then labeled with a cell-permeable TCO-fluorophore conjugate. For the purpose of this guide, we will consider the conceptual workflow, which can be adapted for this compound by first conjugating it to a cell-permeable TCO derivative.

Materials:

-

Mammalian cells expressing the tetrazine-tagged protein of interest

-

Glass-bottom dishes suitable for microscopy

-

This compound (for pre-conjugation to a TCO carrier) or a commercially available cell-permeable TCO-fluorophore

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Plate the cells on glass-bottom dishes and culture until they are healthy and sub-confluent.

-

-

Probe Preparation:

-

Prepare a working solution of the cell-permeable TCO-fluorophore in pre-warmed live-cell imaging medium. A typical concentration range is 1-10 µM. It is advisable to perform a titration to find the optimal concentration.

-

-

Labeling:

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the TCO-fluorophore working solution to the cells.

-

Incubate for 15-60 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

Remove the labeling solution.

-

Wash the cells 2-3 times with pre-warmed live-cell imaging medium to minimize background fluorescence from any unbound probe.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets for the BDP TR dye (Excitation: ~590 nm, Emission: ~615 nm).

-

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its mechanism of action, rooted in the fast and bioorthogonal inverse-electron-demand Diels-Alder reaction, allows for the specific and efficient fluorescent labeling of biomolecules in their native environments. The superior brightness and photostability of the BDP TR fluorophore, combined with the stability and reactivity of the methyltetrazine moiety, make this probe an excellent choice for a wide range of applications, from in-vitro bioconjugation to advanced live-cell imaging and in-vivo studies. This guide provides the foundational knowledge and protocols to enable researchers to effectively integrate this compound into their experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]

- 9. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]

- 10. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inverse Electron Demand Diels-Alder (IEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in the fields of chemical biology, drug development, and materials science.[1] Characterized by its exceptionally fast reaction kinetics, high degree of specificity, and biocompatibility, the IEDDA reaction allows for the precise covalent ligation of molecules in complex biological environments.[2][3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and development.

Core Principles of the IEDDA Reaction

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[5][6] Unlike the conventional Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7] This inverse electronic demand is what confers the reaction its unique properties.

Key Features:

-

Rapid Kinetics: IEDDA reactions are among the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[7][8] This enables efficient labeling and conjugation even at the low concentrations typical of biological systems.[4]

-

High Specificity and Bioorthogonality: The reaction is highly selective and does not cross-react with naturally occurring functional groups such as amines and thiols, making it ideal for use in living systems.[8][9]

-

Biocompatibility: The reaction proceeds under physiological conditions (aqueous buffer, neutral pH, ambient temperature) and does not require cytotoxic catalysts like copper.[8][10]

-

Irreversibility: When 1,2,4,5-tetrazines are used as the diene, the initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas. This irreversible step drives the reaction to completion.[8][11]

-

Tunable Reactivity: The reaction rate can be finely tuned by modifying the electronic and steric properties of the diene and dienophile.[4][12] Electron-withdrawing groups on the diene and electron-donating groups on the dienophile generally accelerate the reaction.[4]

Reaction Mechanism

The most common IEDDA reactions in bioorthogonal chemistry involve the ligation of a 1,2,4,5-tetrazine (B1199680) (the diene) with a strained alkene or alkyne (the dienophile).[4] The mechanism proceeds in two main steps:

-

[4+2] Cycloaddition: The electron-deficient tetrazine reacts with the electron-rich dienophile in a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-bridged bicyclic intermediate.[4][11]

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, releasing a molecule of dinitrogen (N₂). This step is thermodynamically favorable and renders the overall reaction irreversible.[8][11] The final product is a stable dihydropyridazine, which may further oxidize to a pyridazine.[4]

Quantitative Data: Reaction Kinetics

The choice of diene and dienophile is critical for the successful application of the IEDDA reaction. The following tables summarize key quantitative data to aid in this selection.

Table 1: Second-Order Rate Constants (k₂) for Selected IEDDA Reactions

| Diene | Dienophile | Solvent | Rate Constant (k₂) M⁻¹s⁻¹ |

| 3-(p-Benzylamino)-1,2,4,5-tetrazine | Norbornene-based | - | ~1-2[11] |

| 3-(p-Benzylamino)-1,2,4,5-tetrazine | TCO-based | - | ~26,000[11] |

| Dipyridal tetrazine | TCO | - | 2000 (±400)[13] |

| Hydrogen-substituted tetrazines | TCO | - | up to 30,000[13] |

| Methyl-substituted tetrazines | TCO | - | ~1000[13] |

| ATTO-tetrazines | TCO | - | up to 1000[13] |

| General Range | - | - | 1 - 1 x 10⁶[7][13] |

Table 2: Common Dienes and Dienophiles in IEDDA Reactions

| Reactant Type | Examples | Key Characteristics |

| Dienes | 1,2,4,5-tetrazines, 1,2,4-triazines | Electron-deficient. Reactivity is tuned by substituents; electron-withdrawing groups increase the rate.[4][5] |

| Dienophiles | Strained: trans-Cyclooctenes (TCO), Bicyclononynes (BCN), Norbornenes, Cyclopropenes. Unstrained: Vinyl ethers, Enamines. | Electron-rich. Strained dienophiles exhibit significantly higher reaction rates due to ring strain.[9][12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common tetrazine and a general protocol for protein-protein conjugation using IEDDA chemistry.

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative procedure for the synthesis of a commonly used tetrazine.[1]

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and purification

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[1] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours.[1] Monitor the reaction progress by TLC.

-

Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite in water, followed by the dropwise addition of glacial acetic acid.[1] The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[1]

-

Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified by column chromatography on silica (B1680970) gel.[1] The final product is typically a colored solid.

Protocol 2: Protein-Protein Conjugation using TCO-Tetrazine Ligation

This protocol outlines the labeling of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.[13][14]

Materials:

-

Protein A and Protein B

-

TCO-NHS ester

-

Methyl-tetrazine-PEG-NHS ester

-

Phosphate-buffered saline (PBS), pH 7.4

-

1 M Sodium bicarbonate (NaHCO₃)

-

Anhydrous DMSO or DMF

-

Spin desalting columns

Procedure:

-

Protein Preparation:

-

Activation of Protein A with TCO-NHS Ester:

-

To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[13]

-

Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8]

-

Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[14]

-

Incubate the reaction for 60 minutes at room temperature.[13]

-

Purify the TCO-labeled Protein A by removing excess reagent using a spin desalting column.[1]

-

-

Activation of Protein B with Tetrazine-NHS Ester:

-

To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[14]

-

Prepare a 10 mM stock solution of the tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Add a 10-20 fold molar excess of the tetrazine-NHS ester stock solution to the protein solution.[14]

-

Incubate for 60 minutes at room temperature.[14]

-

Purify the tetrazine-labeled Protein B using a spin desalting column.

-

-

IEDDA Ligation:

-

Mix the purified TCO-Protein A and tetrazine-Protein B in a 1:1 molar ratio. A slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[13]

-

Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.[13] The reaction can also be performed at 4°C with a longer incubation time.[13]

-

-

Monitoring and Purification:

-

The reaction can be monitored by the disappearance of the characteristic tetrazine absorbance between 510 and 550 nm using a UV-Vis spectrophotometer.[13][14]

-

The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[13]

-

Store the final conjugate at 4°C.[13]

-

Applications in Drug Development and Research

The unique characteristics of the IEDDA reaction have led to its widespread adoption in various research and therapeutic applications.

-

Bioconjugation: IEDDA is extensively used for the precise and stable conjugation of biomolecules, including proteins, nucleic acids, lipids, and carbohydrates.[2] This has applications in creating antibody-drug conjugates (ADCs), functionalized nanoparticles, and hydrogels.[2][15]

-

Biological Imaging: The high reaction speed and selectivity of IEDDA make it ideal for in vivo imaging.[2] Fluorogenic tetrazines that become fluorescent upon reaction allow for no-wash imaging of biological processes.[4] Pretargeting strategies, where a tagged antibody is administered first, followed by a smaller, rapidly clearing imaging agent that reacts in situ, are enabled by the fast kinetics of IEDDA.[3][16]

-

Targeted Drug Delivery: IEDDA can be used to link drug-loaded nanocarriers to tumor-targeting antibodies, facilitating site-specific drug delivery.[2]

-

"Click-to-Release" Drug Activation: IEDDA can be engineered to trigger the release of a drug at a specific site.[2] In this approach, a drug is "caged" with a dienophile that, upon reaction with a tetrazine, undergoes an elimination reaction to release the active drug.[2][17]

Conclusion

The Inverse Electron Demand Diels-Alder reaction represents a significant advancement in the field of chemical ligation. Its unparalleled speed, specificity, and biocompatibility have established it as a premier tool for researchers, scientists, and drug development professionals. The ability to perform highly efficient and selective conjugations in complex biological systems opens up new avenues for diagnostics, therapeutics, and a deeper understanding of biological processes. As research continues to refine the available dienes and dienophiles, the applications of IEDDA are expected to expand even further, solidifying its role as an indispensable reaction in modern chemical biology.

References

- 1. benchchem.com [benchchem.com]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. mdpi.com [mdpi.com]

- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 5. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - ProQuest [proquest.com]

- 8. benchchem.com [benchchem.com]

- 9. Strained alkenes for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of the Methyltetrazine Group: An In-depth Technical Guide to Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

The methyltetrazine group has rapidly emerged as a cornerstone of bioorthogonal chemistry, a field that has revolutionized the study of biological processes in their native environments. Its remarkable reactivity and selectivity in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition have positioned it as an indispensable tool for researchers across chemical biology, drug development, and molecular imaging. This technical guide provides a comprehensive overview of the methyltetrazine moiety, detailing its core principles, quantitative performance, and practical applications, complete with experimental protocols and visual workflows.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

At the heart of methyltetrazine's utility is the iEDDA reaction, a powerful click chemistry transformation that occurs between an electron-deficient tetrazine and an electron-rich dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of cytotoxic catalysts, making it ideal for use in living systems.[3][4]

The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[5][6] This clean and rapid ligation has found widespread use in applications ranging from live-cell imaging to the construction of antibody-drug conjugates (ADCs).[6][7]

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and TCO.

Quantitative Data for Optimal Experimental Design

The selection of the appropriate methyltetrazine derivative and its dienophile partner is critical for experimental success. The following tables summarize key quantitative data to facilitate this decision-making process, focusing on reaction kinetics, stability, and the properties of fluorogenic probes.

Table 1: Comparative Reaction Kinetics of Methyltetrazine Derivatives with Dienophiles

The second-order rate constant (k₂) is a critical parameter for bioorthogonal reactions, with higher values indicating faster kinetics. This allows for efficient labeling at lower concentrations and in shorter timeframes.

| Methyltetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~1,000 - 6,000 | [6][8] |

| 3-H-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | up to 30,000 | [6] |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2,000 (±400) | [6] |

| Methyltetrazine | Bicyclononyne (BCN) | ~24 | [9] |

| Methyltetrazine | Cyclopropene | Slower than TCO | [10] |

Table 2: Stability of Tetrazine Derivatives in Biological Media

The stability of the tetrazine probe in the experimental environment is crucial for ensuring that it remains reactive for the duration of the experiment.

| Tetrazine Derivative | Condition | Half-life (t₁/₂) | Reference(s) |

| Methyl-substituted tetrazines | Aqueous media | High stability | |

| Hydrogen-substituted tetrazines | Aqueous media | Less stable than methyl-substituted | |

| Electron-withdrawing group substituted | Aqueous media | Lower stability | |

| Electron-donating group substituted | Aqueous media | Higher stability |

Table 3: Photophysical Properties of Fluorogenic Methyltetrazine Probes

Many methyltetrazine-fluorophore conjugates are designed to be "fluorogenic," where the fluorescence is quenched by the tetrazine and is "turned on" upon reaction with a dienophile. This property is highly advantageous for reducing background in imaging applications.[7][10]

| Fluorophore | Methyltetrazine Linkage | Turn-On Ratio | Quantum Yield (Φ) of Product | Reference(s) |

| ATTO488 | Me-Tet | ≥ 6 | - | |

| ATTO655 | Me-Tet | ≥ 6 | - | |

| ATTO680 | Me-Tet | ≥ 6 | - | |

| Various Dyes | - | 9- to 91-fold | - | [7] |

| Coumarin | - | 2,500- to 11,000-fold | - | [7] |

| Xanthene Dyes | Direct Conjugation | >100-fold | - | [10] |

Experimental Protocols

Detailed and reproducible methodologies are essential for the successful application of methyltetrazine-based bioorthogonal labeling.

Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester and a Methyltetrazine Probe

This protocol outlines the two-step process of first modifying a protein with a TCO group and then labeling it with a methyltetrazine-functionalized molecule.

Materials:

-

Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)

-

Methyltetrazine-fluorophore or other methyltetrazine-functionalized molecule

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

Step 1: Protein Modification with TCO

-

Protein Preparation: Ensure the protein solution is free of primary amines (e.g., Tris or glycine) by buffer exchange into PBS using a spin desalting column. The protein concentration should typically be 1-5 mg/mL.

-

TCO-NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.

-

Purification: Remove unreacted TCO-NHS ester by purifying the protein conjugate using a spin desalting column equilibrated with PBS.

Step 2: Bioorthogonal Labeling with Methyltetrazine Probe

-

Reaction Setup: Mix the TCO-labeled protein with the methyltetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS). A 1.5 to 5-fold molar excess of the methyltetrazine probe is often used.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Analysis: The labeled protein can be analyzed by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy.

Protocol 2: Pretargeted In Vivo Imaging using a TCO-labeled Antibody and a Methyltetrazine-Fluorophore

This protocol describes a two-step in vivo imaging strategy that enhances signal-to-background ratios.[1]

Materials:

-

TCO-conjugated antibody

-

Methyltetrazine-fluorophore probe (e.g., Cy5-methyltetrazine)

-

Animal model (e.g., tumor-bearing mouse)

-

Sterile PBS

-

In vivo imaging system

Procedure:

-

Antibody Administration: Administer the TCO-conjugated antibody to the animal model via intravenous injection.

-

Accumulation and Clearance: Allow 24-72 hours for the antibody to accumulate at the target site (e.g., tumor) and for the unbound antibody to clear from circulation. The optimal time should be determined empirically based on the antibody's pharmacokinetics.

-

Probe Administration: Administer the methyltetrazine-fluorophore probe via intravenous injection.

-

Imaging: At various time points post-probe injection (e.g., 1, 4, 8, 24 hours), acquire images using an in vivo imaging system with the appropriate excitation and emission filters for the chosen fluorophore.

Visualization of Workflows and Signaling Pathways

Graphviz diagrams provide a clear visual representation of complex processes.

Caption: General experimental workflow for bioorthogonal labeling using methyltetrazine chemistry.

Application in Elucidating Signaling Pathways

Methyltetrazine-based bioorthogonal chemistry is a powerful tool for dissecting cellular signaling pathways. By labeling specific proteins within a cascade, researchers can track their localization, interactions, and post-translational modifications in living cells. For example, in a generic kinase signaling pathway, a kinase of interest can be genetically encoded with a TCO-bearing unnatural amino acid. A methyltetrazine-fluorophore can then be used to visualize the kinase's recruitment to the cell membrane upon ligand binding and its subsequent interaction with downstream substrates.

Caption: Visualization of a kinase signaling pathway using methyltetrazine-based labeling.

Conclusion

The methyltetrazine group, through its participation in the inverse-electron-demand Diels-Alder reaction, has provided researchers with a bioorthogonal tool of unparalleled speed and specificity. Its versatility has been demonstrated in a wide array of applications, from fundamental cell biology to the development of next-generation therapeutics and diagnostics. The continued development of novel methyltetrazine probes and their dienophile partners promises to further expand the capabilities of this remarkable chemical handle, enabling deeper insights into the complex molecular machinery of life.

References

- 1. researchgate.net [researchgate.net]

- 2. Label Transfer Reagents to Probe p38 MAPK Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine as a small live-cell compatible bioorthogonal handle for imaging enzyme activities in situ - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrazine ligation for chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Mapping Dynamic Protein Interactions in MAP Kinase [research.amanote.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

Technical Guide: BDP TR Methyltetrazine for Bioorthogonal Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BDP TR methyltetrazine, a fluorescent probe designed for bioorthogonal labeling applications. The document details its physicochemical and spectral properties, safety information based on available Safety Data Sheets (SDS), and a generalized experimental protocol for its use in cell labeling via inverse electron demand Diels-Alder (iEDDA) click chemistry.

Core Properties of this compound

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, functionalized with a methyltetrazine moiety. This combination allows for highly specific and efficient labeling of target molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group. The "TR" designation indicates that its spectral properties are similar to Texas Red, emitting in the red region of the visible spectrum.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

| Identifier | Value | Source(s) |

| Product Name | This compound | [1] |

| CAS Number | 2183473-54-1 | [1] |

| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [1] |

| Molecular Weight | 607.5 g/mol | [1] |

| Appearance | Violet crystals | [2][3] |

| Purity | ≥95% (typically ~98%) | [1][3] |

| Solubility | Soluble in DMF, DMSO, DCM | [1][2][3] |

| Spectral Property | Value | Source(s) |

| Excitation Maximum (λex) | 589 nm | [1][2][3] |

| Emission Maximum (λem) | 616 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | [1][2][3] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1][2][3] |

Safety Data Sheet (SDS) Information

The following safety information is based on available SDS documentation for this compound and similar tetrazine-containing compounds. Researchers must consult the specific SDS provided by their supplier before handling this chemical.

Hazard Identification

Based on GHS classification, this compound is considered hazardous.[4]

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life |

| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Handling and Storage

| Parameter | Recommendation | Source(s) |

| Storage Temperature | -20°C | [1][2][5] |

| Storage Conditions | Store in the dark, desiccated. Avoid prolonged exposure to light. | [2][5] |

| Shipping Temperature | Ambient temperature | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical-resistant clothing, safety goggles, and use in a chemical fume hood. | [6] |

| First Aid Measures | If Swallowed: Call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [4][6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [4][6] |

Experimental Protocols and Signaling Pathways

Signaling Pathway: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This compound functions through a bioorthogonal reaction known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition. [7][8]In this reaction, the electron-deficient tetrazine ring of this compound acts as the diene and rapidly reacts with an electron-rich dienophile, typically a strained alkene like trans-cyclooctene (TCO). [9][10]This reaction is highly specific, proceeds quickly under physiological conditions without the need for a catalyst, and its only byproduct is nitrogen gas. [9][11]

Caption: The iEDDA reaction between this compound and a TCO-tagged biomolecule.

Experimental Workflow: Live-Cell Labeling

The following is a generalized workflow for labeling intracellular proteins tagged with TCO using this compound. This protocol is adapted from general procedures for TCO-tetrazine ligations. [11][12]Optimization of concentrations and incubation times is recommended for specific cell lines and target proteins.

Caption: A generalized workflow for live-cell labeling using this compound.

Detailed Methodologies

1. Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to prepare a 1-10 mM stock solution.

-

Store the stock solution at -20°C, protected from light.

2. Cell Preparation:

-

Seed mammalian cells expressing the TCO-modified protein of interest onto an appropriate imaging plate or coverslip.

-

Culture the cells to the desired confluency (e.g., 60-80%) in a humidified incubator at 37°C with 5% CO₂.

3. Live-Cell Labeling:

-

On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. It is recommended to perform a concentration titration to find the optimal concentration for your specific application. [12] - Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the cell type and the expression level of the target protein. [12] 4. Washing and Imaging:

-

Remove the labeling solution from the cells.

-

Wash the cells two to three times with pre-warmed complete cell culture medium to remove any unbound probe.

-

Replace the final wash with fresh pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium).

-

Image the cells using a fluorescence microscope equipped with a filter set appropriate for the ROX or Texas Red channel (Excitation: ~589 nm, Emission: ~616 nm).

-

Acquire images to analyze the localization and dynamics of the labeled protein.

This guide provides a comprehensive starting point for researchers and professionals interested in utilizing this compound for bioorthogonal labeling. For optimal results, it is essential to consult the specific product documentation and safety data sheets provided by the manufacturer and to optimize protocols for the specific experimental system.

References

- 1. This compound, 2183473-54-1 | BroadPharm [broadpharm.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. BDP TR tetrazine (A270121) | Antibodies.com [antibodies.com]

- 4. BDP TR tetrazine|MSDS [dcchemicals.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners [medsci.org]

- 8. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrazine | BroadPharm [broadpharm.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Development of Tetrazine-Based Probes

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, discovery, and application of tetrazine-based probes. It details the underlying chemistry, summarizes key quantitative data, and provides actionable experimental protocols.

Introduction to Tetrazine Bioorthogonal Chemistry

Tetrazine-based probes are a cornerstone of bioorthogonal chemistry, a field that involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The central reaction enabling the use of tetrazine probes is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) or a bicyclononyne (BCN). This reaction is exceptionally fast and highly specific, allowing for the precise labeling and tracking of biomolecules in complex biological environments.

The initial discovery of this unique reactivity dates back to the pioneering work of Sauer and colleagues, who first described the rapid cycloaddition of tetrazines with strained alkenes. However, it was the adaptation of this chemistry for biological applications by research groups led by Ralph Weissleder and Neal Devaraj that propelled tetrazine-based probes to the forefront of chemical biology. These probes are now widely used for in vivo imaging, drug delivery, and diagnostic applications.

The Chemistry of Tetrazine-Dienophile Ligation

The IEDDA reaction between a tetrazine and a dienophile is characterized by its exceptionally fast reaction kinetics, often with second-order rate constants exceeding 10^6 M⁻¹s⁻¹. This rapid ligation is crucial for biological applications where probe concentrations are typically low. The reaction proceeds through a concerted [4+2] cycloaddition mechanism, forming an unstable dihydropyridazine (B8628806) intermediate that rapidly eliminates dinitrogen gas to yield a stable pyridazine (B1198779) product. This irreversible reaction drives the ligation to completion and ensures the formation of a stable covalent bond between the probe and its target.

The versatility of tetrazine chemistry allows for the development of a wide array of probes. The tetrazine core can be functionalized with various reporter molecules, including fluorophores, radiolabels, or therapeutic agents. Similarly, the dienophile can be genetically encoded into proteins or attached to other biomolecules of interest, enabling highly specific targeting.

Methodological & Application

BDP TR Methyltetrazine: Application Notes and Protocols for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR methyltetrazine is a fluorescent probe ideally suited for live-cell imaging applications. It combines the exceptional photophysical properties of the BODIPY TR fluorophore with the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety. This combination allows for the specific and covalent labeling of biomolecules in their native cellular environment, enabling the study of dynamic cellular processes with high precision and minimal perturbation.

The labeling strategy is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" that occurs between the methyltetrazine group on the BDP TR probe and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), which is typically introduced onto a biomolecule of interest through genetic or chemical means. This reaction is extremely fast, highly specific, and proceeds under physiological conditions without the need for a catalyst, making it an ideal tool for live-cell applications.

Physicochemical and Spectroscopic Properties

The excellent photophysical properties of this compound make it a robust tool for fluorescence microscopy. Its high extinction coefficient and quantum yield contribute to its brightness, while its spectral properties are well-suited for the Texas Red/ROX channel.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [1] |

| Molecular Weight | 607.5 g/mol | [1] |

| Excitation Maximum (λex) | 589 nm | [1] |

| Emission Maximum (λem) | 616 nm | [1] |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.9 | [1] |

| Solubility | DMSO, DMF, DCM | [1] |

| Storage | -20°C, protected from light |

Key Applications in Live-Cell Imaging

The versatility of the this compound probe allows for a wide range of applications in live-cell imaging, providing valuable insights into cellular function and disease mechanisms.

-

Protein Trafficking and Dynamics: Track the real-time movement, localization, and turnover of specific proteins within living cells. This is crucial for understanding processes such as receptor internalization, recycling, and degradation.

-

G-Protein Coupled Receptor (GPCR) Signaling: Visualize and quantify the dynamic processes of GPCR activation, including ligand binding, receptor trafficking, and the recruitment of downstream signaling partners like β-arrestin.

-

Antibody-Drug Conjugate (ADC) Internalization: Monitor the uptake and intracellular trafficking of ADCs, which is critical for evaluating the efficacy and mechanism of action of novel cancer therapeutics.

-

Pulse-Chase Labeling: Perform pulse-chase experiments to study the lifecycle of a protein of interest, from synthesis to degradation.

Experimental Protocols

The following protocols provide a general framework for using this compound in live-cell imaging experiments. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Labeling of TCO-Modified Proteins on the Cell Surface

This protocol describes the labeling of cell-surface proteins that have been genetically or chemically modified to contain a TCO moiety.

Materials:

-

Mammalian cells expressing the TCO-modified protein of interest

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

-

Imaging-compatible plates or chambered coverglass

Procedure:

-

Cell Seeding: Seed cells onto imaging-compatible plates or chambered coverglass and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Live-Cell Labeling: a. Warm the complete cell culture medium to 37°C. b. Dilute the 1 mM this compound stock solution in the pre-warmed medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Remove the existing medium from the cells and gently wash once with pre-warmed PBS. d. Add the medium containing this compound to the cells. e. Incubate for 15-60 minutes at 37°C. The fast reaction kinetics often allow for shorter incubation times.

-

Washing: a. Remove the labeling medium. b. Gently wash the cells three times with pre-warmed complete cell culture medium or live-cell imaging buffer to remove any unbound probe.

-

Imaging: a. Replace the final wash with fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope equipped with a suitable filter set for BDP TR (Excitation: ~590 nm, Emission: ~620 nm). c. Acquire images using appropriate exposure times and laser power to minimize phototoxicity.

Protocol 2: Antibody Labeling with TCO and Subsequent Cell Labeling

This two-step protocol is for labeling cells with an antibody that is first conjugated to a TCO moiety.

Materials:

-

Antibody of interest

-

TCO-NHS ester

-

This compound

-

DMSO

-

PBS

-

Size-exclusion chromatography column (e.g., PD-10)

Procedure:

-

Antibody-TCO Conjugation: a. Dissolve the antibody in PBS. b. Add a 5-10 fold molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be below 10%. c. Incubate for 1-2 hours at room temperature, protected from light. d. Remove unreacted TCO-NHS ester using a size-exclusion chromatography column.

-

Cell Labeling: a. Incubate the cells with the TCO-labeled antibody at a suitable concentration (e.g., 1-10 µg/mL) in complete cell culture medium for 1-2 hours at 37°C. b. Wash the cells three times with PBS to remove unbound antibody. c. Proceed with the labeling of the TCO-modified antibody on the cell surface using this compound as described in Protocol 1, steps 3-5 .

Data Presentation

Photophysical Properties of BDP TR and Other Common Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness | Photostability |

| BDP TR | 589 | 616 | 60,000 | 0.9 | High | High [][3] |

| Texas Red | 589 | 615 | 85,000 | 0.61 | High | Moderate |

| Alexa Fluor 594 | 590 | 617 | 92,000 | 0.66 | High | High |

| Cy3.5 | 581 | 594 | 150,000 | 0.15 | Moderate | Moderate |

Brightness is proportional to the product of the molar extinction coefficient and the quantum yield.

Typical Experimental Parameters for Live-Cell Imaging

| Parameter | Recommended Range | Notes |

| This compound Concentration | 1 - 10 µM | Optimal concentration should be titrated to maximize signal-to-noise and minimize potential toxicity. |

| Incubation Time | 15 - 60 minutes | The rapid kinetics of the iEDDA reaction often allow for shorter incubation times. |

| Incubation Temperature | 37°C | Maintain physiological conditions for live-cell experiments. |

| Wash Steps | 2-3 times | Important for reducing background fluorescence from unbound probe. |

| Imaging Buffer | Phenol red-free medium | To reduce background autofluorescence. |

Visualizations

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for labeling and imaging TCO-modified proteins in live cells.

Bioorthogonal Labeling Reaction

Caption: Inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction.

Signaling Pathway: GPCR Internalization and Beta-Arrestin Recruitment

Caption: Agonist-induced GPCR internalization mediated by β-arrestin.

References

BDP TR Methyltetrazine: Application Notes and Protocols for Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP TR methyltetrazine is a fluorescent probe that belongs to the BODIPY (boron-dipyrromethene) family of dyes. It is characterized by its bright fluorescence in the red region of the spectrum and its utility in bioorthogonal chemistry. The methyltetrazine moiety enables a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is notable for its high efficiency and biocompatibility, allowing for the precise labeling of biomolecules in complex biological environments, including living cells and organisms, without the need for toxic catalysts.[3]

The exceptional brightness, photostability, and high quantum yield of the BDP TR core make it an excellent choice for various fluorescence microscopy applications.[4] These include the visualization of cellular components, tracking of biomolecules, and in vivo imaging. The methyl group on the tetrazine ring enhances its stability in aqueous buffers, a crucial feature for biological experiments.[5]

This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy, with a focus on antibody labeling and subsequent cellular and in vivo imaging.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the quantitative properties of this compound is essential for designing and executing successful fluorescence microscopy experiments.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₂₄BF₂N₇O₂S | [5] |

| Molecular Weight | 607.5 g/mol | [5] |

| Excitation Maximum (λex) | 589 nm | [3][5] |

| Emission Maximum (λem) | 616 nm | [3][5] |

| Molar Extinction Coefficient (ε) | 60,000 M⁻¹cm⁻¹ | [3][5] |

| Fluorescence Quantum Yield (Φ) | 0.9 | [3][5] |

| Purity | >95% | [3] |

| Solubility | Good in DMF, DMSO, DCM | [5] |

| Storage Conditions | -20°C, protected from light | [1][5] |

Bioorthogonal Labeling Workflow

The core of this compound's application lies in the iEDDA reaction. The following diagram illustrates the general workflow for labeling a TCO-modified molecule.

Experimental Protocols

Protocol 1: Labeling of a TCO-Modified Antibody with this compound

This protocol describes the procedure for labeling an antibody previously modified with a trans-cyclooctene (TCO) group.

Materials:

-

TCO-modified antibody

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

-

Reagent Preparation:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Dissolve the TCO-modified antibody in PBS at a concentration of 1-5 mg/mL.

-

-

Reaction Setup:

-

Add a 5-10 fold molar excess of the this compound DMSO stock solution to the antibody solution. The final DMSO concentration should be below 10% to avoid antibody denaturation.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The labeled antibody can be identified by its fluorescence.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and 589 nm (for BDP TR concentration).

-

The labeled antibody is now ready for use in imaging experiments. Store at 4°C, protected from light.

-

Protocol 2: Live-Cell Imaging of Receptor Internalization

This protocol outlines the steps for visualizing the internalization of a BDP TR-labeled antibody targeting a cell surface receptor.

Materials:

-

BDP TR-labeled antibody (from Protocol 1)

-

Cells expressing the target receptor

-

Complete cell culture medium

-

Live-cell imaging buffer (e.g., phenol (B47542) red-free medium)

-

Glass-bottom imaging dish or chamber slide

-

Fluorescence microscope with environmental chamber

Procedure:

-

Cell Seeding:

-

Seed the target cells onto a glass-bottom imaging dish or chamber slide and allow them to adhere and grow to 50-70% confluency.

-

-

Labeling:

-

On the day of the experiment, replace the culture medium with pre-warmed live-cell imaging buffer.

-

Add the BDP TR-labeled antibody to the cells at a final concentration of 1-10 µg/mL.

-

-

Incubation and Imaging:

-

Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).

-

Acquire images at different time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the binding and internalization of the antibody.

-

Use appropriate laser lines and filter sets for BDP TR (e.g., 561 nm excitation, 600-650 nm emission).

-

-

Image Analysis:

-

Quantify the fluorescence intensity inside the cells over time to determine the rate of internalization.

-

Co-localization analysis with endosomal or lysosomal markers can be performed to track the trafficking pathway.

-

Protocol 3: In Vivo Pre-targeted Imaging

This protocol provides a general guideline for in vivo fluorescence imaging using a pre-targeting approach with a TCO-modified antibody and this compound.

Materials:

-

TCO-modified antibody targeting the tissue of interest

-

This compound

-

Sterile PBS, pH 7.4

-

Animal model (e.g., tumor-bearing mouse)

-

In vivo fluorescence imaging system

-

Anesthesia

Procedure:

-

Antibody Administration:

-

Administer the TCO-modified antibody to the animal model via intravenous injection. The optimal dose and circulation time should be determined empirically based on the antibody's pharmacokinetics.

-

-

Clearance:

-

Allow the TCO-antibody to accumulate at the target site and clear from circulation (typically 24-72 hours).

-

-

Probe Administration:

-

Prepare a sterile solution of this compound in PBS. A small amount of a biocompatible solvent like DMSO may be used for initial dissolution, ensuring the final concentration is well-tolerated.

-

Administer the this compound solution via intravenous injection.

-

-

In Vivo Imaging:

-

At various time points post-probe injection (e.g., 1, 4, 8, 24 hours), anesthetize the animal and acquire fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters for BDP TR.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in the target tissue and in a non-target region to determine the target-to-background ratio.

-

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for various applications in drug development and fundamental research:

-

Target Engagement and Validation: By labeling a drug candidate or a targeting ligand, researchers can visualize its interaction with the intended target in cells or in vivo.

-

Pharmacokinetics and Biodistribution: The biodistribution and clearance of a labeled therapeutic can be monitored over time using in vivo imaging.

-

Antibody-Drug Conjugate (ADC) Research: Visualizing the internalization and trafficking of ADCs is crucial for understanding their mechanism of action and efficacy.

-

Visualizing Protein-Protein Interactions: In combination with techniques like genetic code expansion, this compound can be used to label specific proteins and visualize their interactions in living cells.

-

Cell-Based Assays: Its application in high-content screening and other cell-based assays allows for the quantification of cellular responses to various stimuli.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inactive TCO group on the biomolecule- Insufficient molar excess of this compound- Low concentration of reactants | - Ensure the TCO-modified biomolecule is freshly prepared and stored correctly.- Increase the molar ratio of this compound to the TCO-biomolecule.- Increase the concentration of the reactants. |

| High Background Fluorescence | - Incomplete removal of unreacted this compound- Non-specific binding of the probe or labeled biomolecule | - Optimize the purification step (e.g., use a larger size-exclusion column).- Include additional washing steps in the cell imaging protocol.- Add a blocking agent (e.g., BSA) to reduce non-specific binding. |

| Photobleaching | - High excitation laser power- Long exposure times | - Reduce the laser power and/or exposure time.- Use a more sensitive detector.- For fixed samples, use an anti-fade mounting medium. |

| Cell Toxicity | - High concentration of this compound or DMSO- Phototoxicity | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Minimize the final DMSO concentration.- Reduce laser exposure to the cells. |

References

Application Note: Conjugation of BDP TR Methyltetrazine to TCO-Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

This application note provides a detailed protocol for the conjugation of BDP TR methyltetrazine, a bright fluorescent dye, to trans-cyclooctene (B1233481) (TCO)-modified oligonucleotides. This bioorthogonal reaction, based on the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, offers exceptional kinetics and selectivity, enabling efficient labeling of oligonucleotides under mild conditions.[1][2] The resulting BDP TR-labeled oligonucleotides are valuable tools for a wide range of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.

BDP TR is a borondipyrromethene fluorophore with a strong signal in the ROX channel, making it an excellent choice for fluorescence-based detection methods.[3] The methyltetrazine moiety provides increased stability in aqueous buffers compared to unsubstituted tetrazines, while still reacting rapidly with TCO groups.[4] This protocol outlines the necessary steps for successful conjugation, purification, and characterization of the final product.

Reaction Principle

The conjugation is based on the [4+2] cycloaddition reaction between the electron-deficient tetrazine ring of this compound and the strained dienophile, trans-cyclooctene (TCO), which is pre-incorporated into the oligonucleotide. This reaction is highly specific and proceeds rapidly at room temperature in aqueous buffers without the need for a catalyst.[1][5] The only byproduct of this irreversible reaction is nitrogen gas.[1]

Materials and Reagents

-

TCO-modified oligonucleotide

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Desalting columns (e.g., spin columns)

-

HPLC system with a C18 column for purification

-

UV-Vis spectrophotometer

-

Fluorometer

Experimental Protocols

Reagent Preparation

-

TCO-Modified Oligonucleotide: Resuspend the lyophilized TCO-modified oligonucleotide in nuclease-free water or PBS to a stock concentration of 1 mM. Store at -20°C.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[3][6] Due to the moisture sensitivity of the dye, it is crucial to use anhydrous solvent and minimize exposure to air.[3]

Conjugation Reaction

-

In a microcentrifuge tube, dilute the TCO-modified oligonucleotide to the desired final concentration (e.g., 100 µM) in PBS (pH 7.4).

-

Add a 1.1 to 2.0-fold molar excess of the this compound stock solution to the oligonucleotide solution.[3] A common starting point is a 1.5-fold molar excess.[4][5]

-

Mix the reaction components thoroughly by pipetting.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[5][7] The reaction progress can often be monitored by the disappearance of the pink color of the tetrazine.[7] For less reactive partners, the incubation time can be extended or the temperature can be increased to 37°C.[5]

Purification of the Conjugated Oligonucleotide

Purification is essential to remove unreacted this compound and any unlabeled oligonucleotide. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[8]

-

HPLC Setup:

-

Column: C18 column (e.g., XTerra MS C18, 2.5 µm, 4.6 x 50 mm).[8]

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.

-

Mobile Phase B: Acetonitrile (B52724).

-

Flow Rate: 1 mL/min.[8]

-

Detection: Monitor at 260 nm (for the oligonucleotide) and the absorbance maximum of BDP TR (approximately 589 nm).[8]

-

-

Purification Procedure:

-

Dilute the reaction mixture with Mobile Phase A.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the conjugated oligonucleotide using a gradient of acetonitrile in 0.1 M TEAA. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.

-

Collect the fractions corresponding to the desired product peak.

-

Evaporate the solvent from the collected fractions using a vacuum concentrator.

-

Resuspend the purified, labeled oligonucleotide in nuclease-free water.

-

Characterization of the Conjugated Oligonucleotide

-

UV-Vis Spectroscopy:

-

Measure the absorbance of the purified conjugate at 260 nm and 589 nm.

-

Calculate the concentration of the oligonucleotide using its extinction coefficient at 260 nm.

-

Calculate the concentration of the BDP TR dye using its extinction coefficient at 589 nm (approximately 60,000 M⁻¹cm⁻¹).[8]

-

The labeling efficiency can be estimated by the ratio of the dye concentration to the oligonucleotide concentration.

-

-

Fluorescence Spectroscopy:

-

Excite the sample at the excitation maximum of BDP TR (approximately 589 nm) and measure the emission spectrum.

-

The emission maximum should be around 616 nm.[8] This confirms that the conjugated dye is fluorescently active.

-

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 589 nm | [8] |

| Emission Maximum (λem) | 616 nm | [8] |

| Molar Extinction Coefficient | ~60,000 M⁻¹cm⁻¹ | [8] |